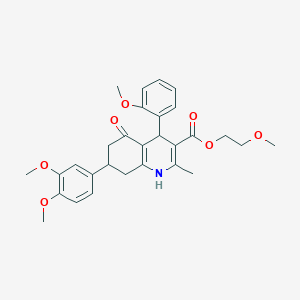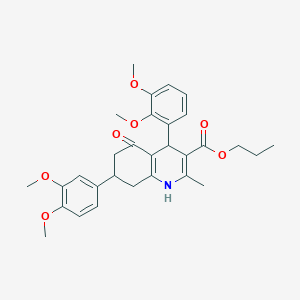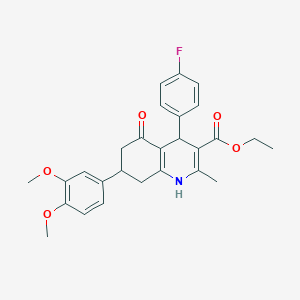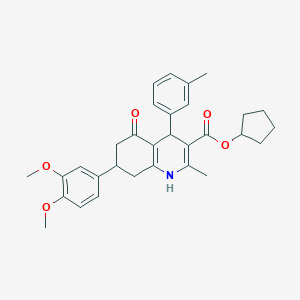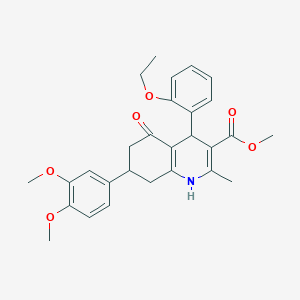![molecular formula C27H20ClN3OS B418230 N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418230.png)
N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, a cyano group, and a phenylpyridinyl group, all connected through a thioacetamide linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Chlorophenyl and Cyano Groups: These groups can be introduced through substitution reactions using suitable reagents.
Formation of the Thioacetamide Linkage: This step involves the reaction of a thioacetamide derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological activity.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism by which N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to a desired biological effect.
類似化合物との比較
Similar Compounds
N-benzyl-2-(4-chlorophenyl)acetamide: This compound shares the benzyl and chlorophenyl groups but lacks the cyano and phenylpyridinyl groups.
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-thiazol-2-yl]-acetamide: This compound has a similar structure but includes a thiazole ring instead of the pyridine ring.
Uniqueness
N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide is unique due to its combination of functional groups and the presence of the cyano and phenylpyridinyl groups. This unique structure may confer specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
特性
分子式 |
C27H20ClN3OS |
|---|---|
分子量 |
470g/mol |
IUPAC名 |
N-benzyl-2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H20ClN3OS/c28-22-13-11-20(12-14-22)23-15-25(21-9-5-2-6-10-21)31-27(24(23)16-29)33-18-26(32)30-17-19-7-3-1-4-8-19/h1-15H,17-18H2,(H,30,32) |
InChIキー |
KIRWVAJFHNKAHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418149.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B418151.png)
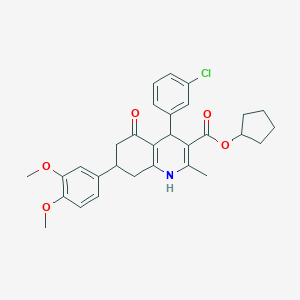
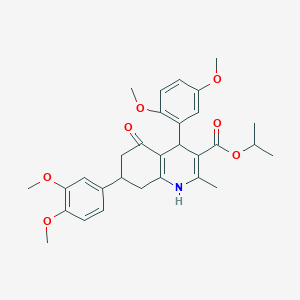
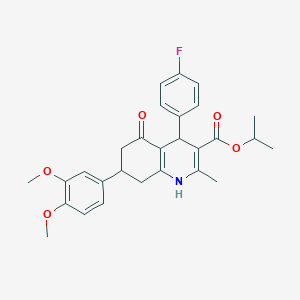

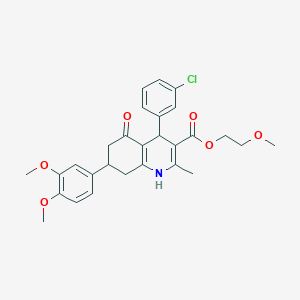
![Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B418159.png)
